6-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile
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Overview
Description
6-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a cyclohexane ring and an oxirane ring, with a nitrile group attached to the oxirane ring. The presence of the spiro linkage imparts significant rigidity to the molecule, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile typically involves the reaction of a suitable cyclohexanone derivative with an epoxide in the presence of a base. The reaction conditions often include:
Base: Sodium hydride or potassium tert-butoxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents
Major Products
Oxidation: Amides or carboxylic acids
Reduction: Primary amines
Substitution: Corresponding substituted products depending on the nucleophile used
Scientific Research Applications
6-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a scaffold in drug design due to its rigid structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 6-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile largely depends on its interaction with biological targets. The nitrile group can form hydrogen bonds with biological macromolecules, while the spirocyclic structure can provide a rigid framework that enhances binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,6-Dioxaspiro[2.5]octane-2-carbonitrile
- 6-Azaspiro[2.5]octane
Uniqueness
6-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile is unique due to its specific spiro linkage and the presence of both an oxirane ring and a nitrile group. This combination imparts distinct chemical reactivity and biological activity compared to other spirocyclic compounds.
Properties
Molecular Formula |
C11H17NO |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
6-propan-2-yl-1-oxaspiro[2.5]octane-2-carbonitrile |
InChI |
InChI=1S/C11H17NO/c1-8(2)9-3-5-11(6-4-9)10(7-12)13-11/h8-10H,3-6H2,1-2H3 |
InChI Key |
PZHHJMVYOPKTLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC2(CC1)C(O2)C#N |
Origin of Product |
United States |
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